molecular formula C9H16O B1627419 4-Ethyl-4-methylcyclohexanone CAS No. 35155-49-8

4-Ethyl-4-methylcyclohexanone

Cat. No.: B1627419
CAS No.: 35155-49-8
M. Wt: 140.22 g/mol
InChI Key: MABKONZEVCZGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4-methylcyclohexanone is a cyclic ketone with the molecular formula C9H16O It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an ethyl group and a methyl group at the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4-methylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:

    Formation of Enolate Anion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate anion.

    Alkylation: The enolate anion is then reacted with ethyl bromide and methyl iodide to introduce the ethyl and methyl groups, respectively, at the same carbon atom.

The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding substituted cyclohexene or cyclohexadiene. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Ethyl-4-methylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound with no substituents.

    4-Methylcyclohexanone: A similar compound with only a methyl group.

    4-Ethylcyclohexanone: A similar compound with only an ethyl group.

Uniqueness

4-Ethyl-4-methylcyclohexanone is unique due to the presence of both ethyl and methyl groups at the same carbon atom, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

4-ethyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABKONZEVCZGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597915
Record name 4-Ethyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35155-49-8
Record name 4-Ethyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-4-methylcyclohexanone
Reactant of Route 2
4-Ethyl-4-methylcyclohexanone
Reactant of Route 3
4-Ethyl-4-methylcyclohexanone
Reactant of Route 4
4-Ethyl-4-methylcyclohexanone
Reactant of Route 5
4-Ethyl-4-methylcyclohexanone
Reactant of Route 6
4-Ethyl-4-methylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.